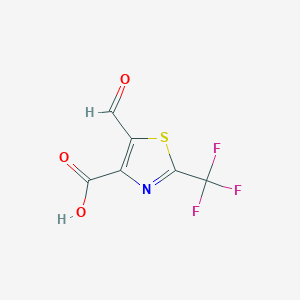

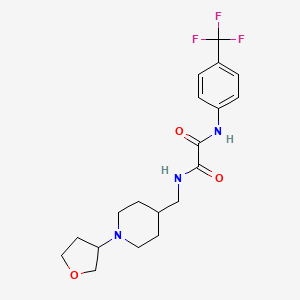

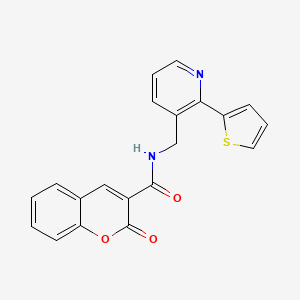

(4-Benzylpiperazin-1-yl)(2-((4-(difluoromethoxy)phenyl)amino)thiazol-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups. It has a benzylpiperazine moiety, a thiazole ring, and a difluoromethoxyphenyl group. These groups are known to impart various properties to the compound, which can be useful in fields like medicinal chemistry .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through processes like reductive amination . In such a process, an aldehyde or a ketone is reacted with an amine in the presence of a reducing agent.科学的研究の応用

NMDA Receptor Antagonists

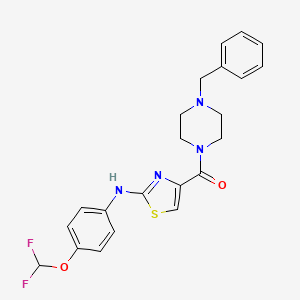

One significant application of compounds related to (4-Benzylpiperazin-1-yl)(2-((4-(difluoromethoxy)phenyl)amino)thiazol-4-yl)methanone is as selective NR1/2B N-methyl-D-aspartate (NMDA) receptor antagonists. Such compounds, including derivatives like (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, have shown potent NR2B subunit-selective antagonism. This activity is relevant for the potential treatment of conditions like hyperalgesia, as some derivatives demonstrated efficacy in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).

Endocannabinoid Hydrolase Inhibitors

Another research area focuses on the inhibition of endocannabinoid hydrolases FAAH and MAGL. Compounds such as (1H-benzo[d][1,2,3]triazol-1-yl)(4-benzylpiperazin-1-yl)methanones have been tested for their inhibitory activity on these enzymes. Specific derivatives have shown potent dual FAAH-MAGL inhibition, which is significant in understanding and potentially manipulating endocannabinoid system functions (Morera et al., 2012).

Antimicrobial Activity

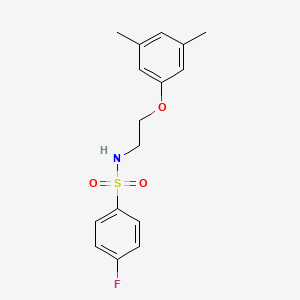

Compounds structurally similar to this compound have shown notable antimicrobial activity. For instance, novel derivatives like 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one exhibited significant antibacterial and antifungal properties. These findings are useful for developing new antimicrobial agents (Mandala et al., 2013).

Molecular Docking and DFT Studies

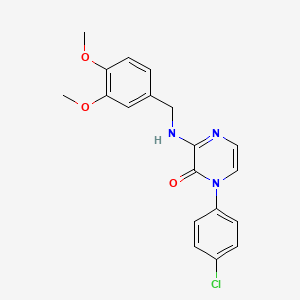

Advanced computational methods like density functional theory (DFT) and molecular docking studies have been applied to compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone for understanding their structural properties and potential biological activities. These studies aid in predicting how these compounds might interact with biological targets, including their antibacterial potential (Shahana & Yardily, 2020).

作用機序

Target of Action

Similar compounds have shown significant antibacterial and antifungal activity . This suggests that the compound may interact with proteins or enzymes that are crucial for the survival of these microorganisms.

Mode of Action

It’s known that similar compounds exhibit their antimicrobial activity by interacting with essential proteins or enzymes in the microorganisms, thereby inhibiting their function .

Biochemical Pathways

Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may interfere with the synthesis of essential components of the microorganisms, such as proteins or nucleic acids, thereby inhibiting their growth and proliferation .

Pharmacokinetics

The compound’s physicochemical properties suggest that it has a high gastrointestinal absorption and bbb permeation . This indicates that the compound could be well absorbed in the body and could cross the blood-brain barrier, potentially affecting the central nervous system. The compound’s water solubility is moderately soluble, which could impact its bioavailability .

Result of Action

Similar compounds have shown significant antibacterial and antifungal activity, suggesting that the compound could inhibit the growth and proliferation of these microorganisms .

特性

IUPAC Name |

(4-benzylpiperazin-1-yl)-[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N4O2S/c23-21(24)30-18-8-6-17(7-9-18)25-22-26-19(15-31-22)20(29)28-12-10-27(11-13-28)14-16-4-2-1-3-5-16/h1-9,15,21H,10-14H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJRLPAPXOSMHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

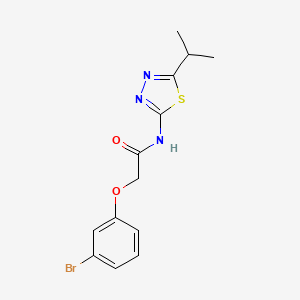

![6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B2797513.png)

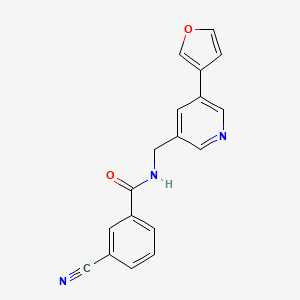

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2797524.png)

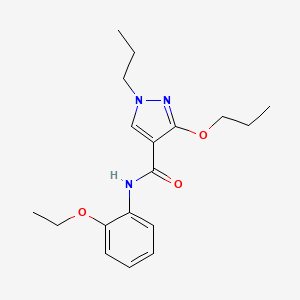

![3-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2797527.png)